![molecular formula C24H31NO3 B054313 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester CAS No. 115313-90-1](/img/structure/B54313.png)
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester, commonly known as BPEA, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic properties. BPEA is known to exhibit a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied in various research studies.
Mecanismo De Acción
The mechanism of action of BPEA is not fully understood, but it is believed to act as a modulator of the GABAergic system. BPEA has been shown to enhance the activity of GABA receptors, which are known to play a key role in the regulation of neuronal excitability. This modulation of the GABAergic system is believed to underlie the anticonvulsant and anxiolytic effects of BPEA.
Efectos Bioquímicos Y Fisiológicos
BPEA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a key neurotransmitter involved in the regulation of neuronal excitability. BPEA has also been shown to increase the levels of GABA in the brain, which is believed to contribute to its anticonvulsant and anxiolytic effects. Additionally, BPEA has been shown to reduce the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPEA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which is important for conducting large-scale studies. BPEA has also been extensively studied in various animal models, which provides a wealth of data for researchers to draw upon. However, BPEA also has some limitations. It is a synthetic compound that may not accurately reflect the effects of naturally occurring compounds in the body. Additionally, the mechanism of action of BPEA is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on BPEA. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study its effects in human subjects, which may provide valuable information for the development of new treatments for various psychiatric and neurological disorders. Additionally, there is a need for further research on the safety and toxicity of BPEA, which is important for its potential use in clinical settings.
Conclusion:
In conclusion, BPEA is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic properties. It exhibits a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied in various research studies. While there are some limitations to its use in lab experiments, BPEA has several advantages that make it a valuable tool for researchers. There are several future directions for research on BPEA, which may provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BPEA involves the reaction of piperidine-4-carboxylic acid with benzhydryl chloride in the presence of triethylamine. The resulting intermediate is then reacted with ethyl iodide to obtain the final product, BPEA. The synthesis of BPEA is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
BPEA has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory effects in various animal models. BPEA has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
Número CAS |
115313-90-1 |
|---|---|
Nombre del producto |
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester |
Fórmula molecular |
C24H31NO3 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
ethyl 2-[1-(2-benzhydryloxyethyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C24H31NO3/c1-2-27-23(26)19-20-13-15-25(16-14-20)17-18-28-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,20,24H,2,13-19H2,1H3 |
Clave InChI |
LRPAEWGHKZNZQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
1-(benzhydryloxyethyl)piperidino-4-ethylacetate BM 113 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



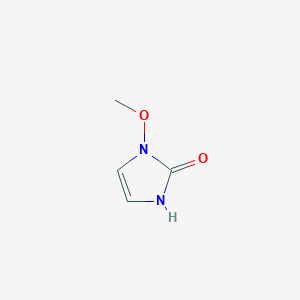
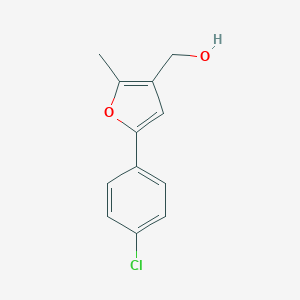
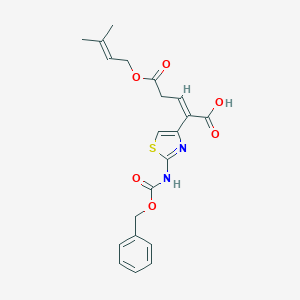
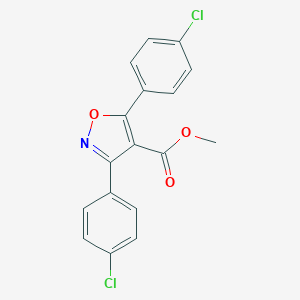
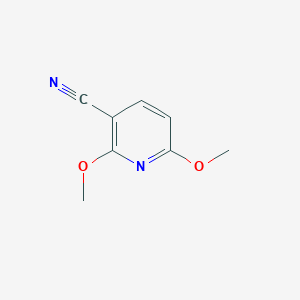
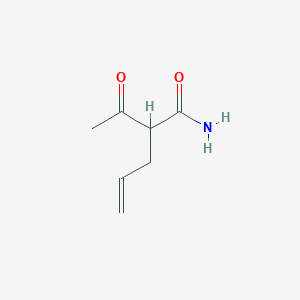
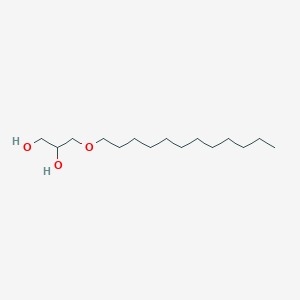
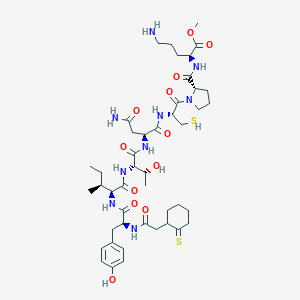
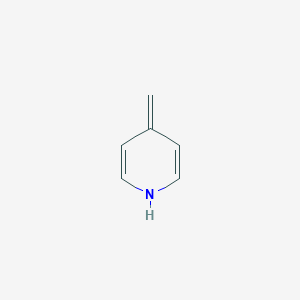
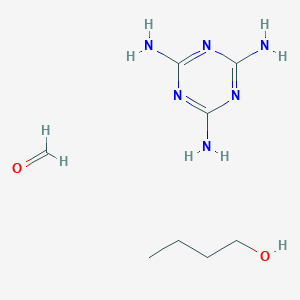
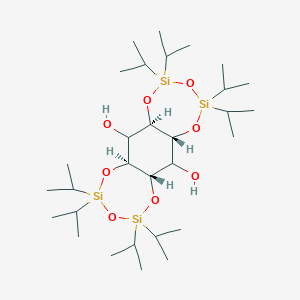
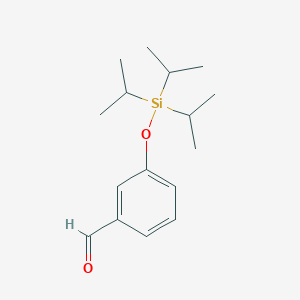
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)